molecular formula C9H12F2N2O3 B2410951 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide CAS No. 2305415-02-3

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide

Cat. No. B2410951
CAS RN: 2305415-02-3
M. Wt: 234.203
InChI Key: UNVLXNQPLNLJSP-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide, also known as DFP-10825, is a novel small-molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator, JAK2. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various types of cancer.

Mechanism of Action

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide binds to the SH2 domain of STAT3 and prevents its phosphorylation by JAK2, thereby inhibiting the downstream signaling pathway. This leads to the inhibition of cell proliferation, survival, and migration in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits angiogenesis (the formation of new blood vessels) by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor. Moreover, this compound enhances the antitumor activity of chemotherapy drugs such as paclitaxel and gemcitabine.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide is its specificity towards the STAT3 pathway, which makes it a promising candidate for targeted therapy. However, the limitations of this compound include its low solubility and stability, which may affect its pharmacokinetic properties and bioavailability.

Future Directions

Further research is needed to optimize the synthesis and formulation of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide for clinical use. In addition, the efficacy and safety of this compound need to be evaluated in clinical trials. Other potential applications of this compound include the treatment of inflammatory diseases and viral infections, which are also associated with the activation of the STAT3 pathway. Finally, the combination of this compound with other targeted therapies or immunotherapies may enhance its antitumor activity and overcome drug resistance.

Synthesis Methods

The synthesis of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide involves several steps, starting with the protection of the amine group of N-methylacetamide with Boc (tert-butyloxycarbonyl) to form Boc-N-methylacetamide. The protected amide is then reacted with 3-hydroxyacrolein to form a Michael adduct, which is subsequently treated with difluoromethylornithine (DFMO) to form the target compound, this compound.

Scientific Research Applications

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide has been extensively studied in preclinical models of various types of cancer, including breast, lung, and pancreatic cancer. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells by blocking the STAT3 signaling pathway. In vivo studies have demonstrated that this compound suppresses tumor growth and metastasis in mouse models of breast and lung cancer.

properties

IUPAC Name

2,2-difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O3/c1-3-6(14)13-4-8(16,5-13)9(10,11)7(15)12-2/h3,16H,1,4-5H2,2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVLXNQPLNLJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1(CN(C1)C(=O)C=C)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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